molecular formula C33H45N7O4 B1532122 Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 866084-31-3

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

货号: B1532122
CAS 编号: 866084-31-3
分子量: 603.8 g/mol
InChI 键: SCWKOLRZBMGTNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C33H45N7O4 and its molecular weight is 603.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate, commonly referred to by its CAS number 866084-31-3, is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity in the synthesis of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4/6, which is used in the treatment of hormone receptor-positive breast cancer.

Molecular Structure

The molecular formula of this compound is C33H45N7O4C_{33}H_{45}N_{7}O_{4}, with a molecular weight of 603.75 g/mol. The structure features multiple functional groups that contribute to its biological activity and interaction with various biological targets.

PropertyValue
CAS Number866084-31-3
Molecular FormulaC33H45N7O4
Molecular Weight603.75 g/mol
Purity≥ 99%
Storage ConditionsSealed, 2–8 °C

This compound acts primarily as an impurity in palbociclib formulations. Its biological activity is closely related to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Research indicates that compounds similar to tert-butyl 4-(6-(...)) exhibit significant antitumor activity due to their ability to induce cell cycle arrest in cancer cells. For instance:

  • Study on CDK Inhibition : A study demonstrated that palbociclib and its related impurities effectively inhibited CDK4/6 activity in various breast cancer cell lines, leading to decreased cell viability and increased apoptosis rates .
  • Toxicological Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound when used in conjunction with palbociclib. Results indicated that while the primary drug was effective against tumors, the impurities had minimal adverse effects at therapeutic doses .
  • Quality Control Applications : As an impurity standard for palbociclib, this compound is essential for quality control during pharmaceutical manufacturing. It ensures compliance with regulatory standards set by organizations like the FDA .

Table 2: Summary of Biological Studies

Study FocusFindings
CDK InhibitionSignificant reduction in cancer cell viability
ToxicologyMinimal adverse effects at therapeutic doses
Quality ControlEssential for regulatory compliance in formulations

科学研究应用

Impurity Standard for Palbociclib

The compound is recognized as an impurity standard in the quality control and quality assurance processes during the production of Palbociclib, a drug used in cancer therapy targeting specific cell cycle regulators. Its identification and quantification are crucial for ensuring the purity of Palbociclib formulations, adhering to ICH guidelines for pharmaceutical quality standards .

Quality Control and Assurance

In the commercial production of Palbociclib, this compound serves as a reference material for monitoring impurity levels. It is essential for maintaining compliance with regulatory requirements during the manufacturing process and is often utilized in stability studies to evaluate the degradation products of the active pharmaceutical ingredient (API) .

Abbreviated New Drug Application (ANDA)

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is also employed in the ANDA filing process to the FDA. This application is vital for generic drug manufacturers seeking to demonstrate that their formulations are bioequivalent to branded drugs like Palbociclib .

Stability Studies

Research has indicated that monitoring impurities such as Tert-butyl 4-(6-(...) is critical in stability studies of Palbociclib formulations. These studies help determine how the drug behaves under various environmental conditions over time, ensuring that it remains effective and safe for patient use.

Toxicity Studies

This compound is also involved in toxicity assessments related to Palbociclib formulations. Understanding the toxicological profile of impurities helps in evaluating the overall safety of drug products before they reach the market .

常见问题

Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis involves multi-step reactions, including coupling of pyrido[2,3-d]pyrimidine and piperazine-carboxylate intermediates. Key steps include:

  • Amination : The pyridin-3-ylpiperazine core is functionalized via Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) under inert conditions .
  • Protection/Deprotection : The tert-butyl ester acts as a protecting group; cleavage under acidic conditions (TFA/DCM) reveals reactive amines for downstream modifications .
  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (DMF vs. THF), and catalyst loading. Monitor reaction progress via HPLC-MS to identify bottlenecks (e.g., byproduct formation at >80°C) .

Q. Basic: How should researchers characterize the compound’s stability under varying storage and experimental conditions?

Answer:

  • Storage Stability : Store at 2–8°C in dark, dry environments to prevent ester hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products like free piperazine .
  • In-solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C. The 1-butoxyvinyl group may hydrolyze in aqueous buffers, requiring NMR (¹H/¹³C) to confirm structural integrity .

Q. Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from conformational flexibility. Use:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., EGFR kinase) to identify key interactions (H-bonding with pyrido-pyrimidine core) .
  • Docking Studies : Compare binding poses using AutoDock Vina; correlate with experimental SAR data to prioritize derivatives with improved steric fit .
  • QM/MM Calculations : Evaluate electronic effects of substituents (e.g., cyclopentyl vs. cyclohexyl) on binding affinity .

Q. Advanced: What strategies mitigate low yields during scale-up of the 1-butoxyvinyl coupling step?

Answer:
Low yields (e.g., <40% at >10 g scale) often stem from poor solubility or side reactions. Solutions include:

  • Solvent Screening : Replace DMF with DMAc or NMP to enhance substrate solubility .
  • Catalyst Engineering : Switch to Pd(allyl)Cl₂ with SPhos ligand for improved turnover in bulky cyclopentyl environments .
  • In-line Analytics : Use FTIR or ReactIR to monitor vinyl ether formation in real time, adjusting stoichiometry of butoxyvinyl precursor dynamically .

Q. Advanced: How to design structure-activity relationship (SAR) studies for the pyrido-pyrimidine core?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., 8-cyclopentyl → 8-cyclohexyl) to assess steric effects on target binding .
  • Functional Group Swapping : Replace the 1-butoxyvinyl group with ethoxyvinyl or acetylene; evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) .
  • Biological Assays : Use parallel artificial membrane permeability assays (PAMPA) and cytotoxicity screening (MTT assay) to link structural changes to efficacy/toxicity .

Q. Basic: What analytical techniques are critical for confirming purity and structural identity?

Answer:

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate impurities; UV detection at 254 nm for pyridine/pyrimidine chromophores .
  • NMR : ¹H NMR (DMSO-d₆) to verify tert-butyl singlet at δ 1.4 ppm and pyrido-pyrimidine aromatic protons (δ 8.2–8.9 ppm) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (C₃₃H₄₅N₇O₄: C 65.65%, H 7.51%) .

Q. Advanced: How can AI-driven reaction prediction tools improve synthetic efficiency?

Answer:

  • Retrosynthetic Planning : Platforms like IBM RXN or ASKCOS propose alternative routes (e.g., Suzuki coupling vs. Ullmann for pyridine-amine bonds) .
  • Condition Optimization : Machine learning models trained on USPTO datasets predict optimal catalysts/solvents for amination steps, reducing trial-and-error .
  • Failure Analysis : AI identifies common failure modes (e.g., dehalogenation in brominated intermediates) and suggests corrective actions .

属性

IUPAC Name

tert-butyl 4-[6-[[6-(1-butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O4/c1-7-8-19-43-23(3)28-22(2)26-21-35-31(37-29(26)40(30(28)41)24-11-9-10-12-24)36-27-14-13-25(20-34-27)38-15-17-39(18-16-38)32(42)44-33(4,5)6/h13-14,20-21,24H,3,7-12,15-19H2,1-2,4-6H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWKOLRZBMGTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5-L, three-necked, round-bottomed flask, equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet vented through a silicone oil bubbler was placed under a nitrogen atmosphere and charged with 4-[6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl]-piperazine-1-carboxylic acid tert-butyl ester (300 g, 0.51 mol, prepared as in Example 2), butyl vinyl ether (154 g, 1.54 mol, ALDRICH), n-butanol (1.5 L, ALDRICH), and diisopropyl ethylamine (107 mL, 0.62 mol, ALDRICH). The slurry was placed under approximately 50 Torr vacuum and then refilled with nitrogen 3 times. To this was added 8.3 g (0.01 mol) bis-(diphenylphosphinoferrocene) palladium dichloride dichloromethane (JOHNSON MATTHEY, Lot 077598001) and the resulting slurry was purged an additional three times as described above. The mixture was then heated to 95° C. and stirred for 20 h. The resulting thin red slurry was diluted with 2 L of heptane and cooled to approximately 5° C. At this temperature, 400 mL saturated aqueous potassium carbonate was added and the mixture was filtered and rinsed with 250 mL of heptane. After drying in an oven for 16 h at 45° C., 231.7 g (75% yield) of the title compound was obtained as a yellow solid.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
silicone oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
154 g
Type
reactant
Reaction Step Three
Quantity
107 mL
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
8.3 g
Type
catalyst
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。